2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate
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Overview
Description
2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate is a synthetic organic compound with the molecular formula C14H15Cl5N2O3 . This compound is known for its unique chemical structure, which includes a dichlorobenzyl group and a trichloro-morpholinoethyl carbamate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzyl chloride with 2,2,2-trichloro-1-morpholinoethanol in the presence of a base to form the intermediate. This intermediate is then reacted with carbamoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific sites on target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate can be compared with other similar compounds such as:
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl N-(2,2,2-trichloro-1-morpholin-4-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl5N2O3/c15-10-2-1-9(11(16)7-10)8-24-13(22)20-12(14(17,18)19)21-3-5-23-6-4-21/h1-2,7,12H,3-6,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDPWAACRCRPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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